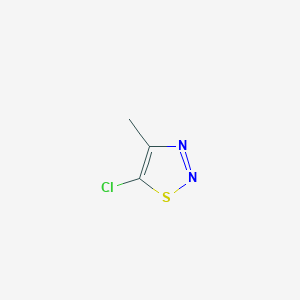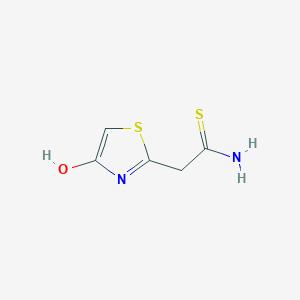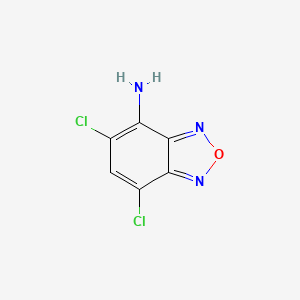![molecular formula C13H10ClN3 B1347899 3-(6-氯咪唑并[1,2-a]吡啶-2-基)苯胺 CAS No. 439110-86-8](/img/structure/B1347899.png)
3-(6-氯咪唑并[1,2-a]吡啶-2-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline, also known as 6-chloro-N-(2-pyridyl)imidazo[1,2-a]pyridine, is a heterocyclic compound found in numerous natural products and synthetic compounds. It is a member of the pyridine family and is often used as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
荧光探针用于监测pH变化
该化合物已被用于开发荧光探针,用于监测pH变化 。 这些探针在生物化学和环境科学等各个研究领域至关重要,它们可以帮助监测不同环境中的pH波动。
通过抑制PI3Kα作为抗癌剂
该化合物在开发抗癌剂方面显示出潜力 。 具体而言,该化合物的衍生物已被用于抑制磷脂酰肌醇3-激酶(PI3K)信号通路,该通路通常与肿瘤发生、进展和预后不良相关 。
材料科学
在材料科学领域,该化合物由于其独特的化学结构而显示出潜力。 它可用于开发具有改进性能的新材料。
有机化学
在有机化学中,该化合物因其独特的结构和反应性而受到关注。 它可用于合成各种有机化合物。
医学
在医学领域,该化合物由于其生物活性而具有潜在的应用。 它可用于开发新药或治疗剂。
化学合成
该化合物也用于化学合成 。 其独特的结构使其成为合成各种其他化合物的宝贵起始原料。
作用机制
Target of Action
Compounds of the imidazo[1,2-a]pyridine class have been associated with significant biological and therapeutic value .
Mode of Action
It’s known that the compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Biochemical Pathways
Compounds of the imidazo[1,2-a]pyridine class have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Result of Action
Some compounds in the imidazo[1,2-a]pyridine class have shown submicromolar to nanomolar inhibitory activity against multiple cancer cell lines .
生化分析
Biochemical Properties
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline can bind to specific receptors on the cell surface, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors such as increased or decreased cell proliferation, differentiation, and apoptosis. Furthermore, 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline can impact cellular metabolism by modulating the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in critical cellular processes, thereby modulating cell function and behavior .
Temporal Effects in Laboratory Settings
The effects of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. The degradation products may have different biological activities, which can influence the long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound have been observed, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
The effects of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline can affect metabolic flux and metabolite levels, further impacting cellular function and behavior .
Transport and Distribution
The transport and distribution of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its efficacy and toxicity, as well as its interactions with target biomolecules. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may impact cellular metabolism and energy production .
属性
IUPAC Name |
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUBXTUPVOPAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363196 |
Source


|
| Record name | 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439110-86-8 |
Source


|
| Record name | 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(dimethylamino)acryloyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B1347831.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B1347858.png)
![3-(Methylsulfanyl)-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isothiazolecarbonitrile](/img/structure/B1347864.png)
![5-[2-(2,4-Difluoroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1347866.png)


![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)
![methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate](/img/structure/B1347917.png)
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate](/img/structure/B1347926.png)




![4-Chloro-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B1347994.png)